molecular formula C₁₀¹³C₆H₁₃N B1154360 N-(13C6-Phenyl)-1-napthyl Amine

N-(13C6-Phenyl)-1-napthyl Amine

Cat. No.: B1154360
M. Wt: 225.24
Attention: For research use only. Not for human or veterinary use.
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Description

N-(13C6-Phenyl)-1-napthyl Amine is a stable isotope-labeled analog of N-Phenylnaphthalen-1-amine, a compound distinguished by its exceptionally high binding affinity for mouse Major Urinary Protein (MUP) and serves as a powerful tool for probing protein-ligand interactions . Research using this 13C6-labeled compound is particularly valuable in biophysical and biochemical studies, where it facilitates detailed investigation into binding cavity dynamics and the thermodynamic principles of ligand recognition, especially through the use of techniques like NMR spectroscopy . The binding mechanism is notable for its extensive network of nonpolar contacts with the protein, significantly surpassing other known MUP ligands, and for the specific hydrogen-bonding interactions of its amine group, which can be water-mediated or direct depending on the protein variant . This makes it an indispensable research agent for elucidating entropic and enthalpic contributions to binding affinity and for studying the role of water molecules in protein-ligand complexes . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀¹³C₆H₁₃N

Molecular Weight

225.24

Synonyms

1-(N-Phenylamino)naphthalene-13C6;  1-(Phenylamino)naphthalene-13C6; _x000B_1-Anilinonaphthalene-13C6;  1-Naphthylphenylamine-13C6;  Amoco 32-13C6; _x000B_Antigene PA-13C6;  Antioxidant A-13C6;  Antioxidant PAN-13C6;  C.I. 44050-13C6; _x000B_Irganox L 05-13C6;  N-(1-Naphthyl)-N

Origin of Product

United States

Scientific Research Applications

Environmental Applications

N-(13C6-Phenyl)-1-naphthyl amine is used in environmental monitoring and analysis due to its ability to act as a tracer in studies involving organic pollutants. Its isotopic labeling allows researchers to track the behavior and fate of contaminants in various ecosystems.

Tracing Contaminants

  • Detection of Emerging Contaminants : This compound can be utilized in comprehensive analyses to detect contaminants of emerging concern (CECs) in water and sediment samples. Studies have shown that using isotopically labeled compounds improves recovery rates during extraction processes, enhancing the accuracy of environmental assessments .
  • Bioconcentration Studies : Research indicates that N-(13C6-Phenyl)-1-naphthyl amine can be instrumental in bioconcentration factor (BCF) studies, providing insights into how organic pollutants accumulate in aquatic organisms .

Material Science Applications

In material science, N-(13C6-Phenyl)-1-naphthyl amine serves as an important additive due to its antioxidant properties.

Antioxidant Properties

  • Lubricants and Additives : The compound is used in the formulation of lubricants where it acts as an antioxidant, preventing oxidative degradation of materials . Its effectiveness in extending the life of lubricants makes it valuable in automotive and industrial applications.
  • Anti-scaling Agent : In industrial settings, it is employed as an anti-scaling agent, helping to maintain equipment efficiency by reducing mineral deposits .

Chemical Intermediate Applications

N-(13C6-Phenyl)-1-naphthyl amine is also significant as a precursor for synthesizing other chemical compounds.

Synthesis of Dyes and Pigments

  • Chemical Synthesis : This compound can be utilized in the synthesis of various dyes and pigments due to its stable aromatic structure. It serves as a building block for creating more complex organic molecules used in textile and coating industries.

Pharmaceutical Applications

  • Drug Development : The compound's structure allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives are explored for potential therapeutic applications due to their biological activity .

Environmental Impact Assessment

A study conducted on the use of N-(13C6-Phenyl)-1-naphthyl amine as a tracer for assessing pollution levels in urban waterways demonstrated its effectiveness in identifying sources of contamination. The results indicated a strong correlation between the presence of this compound and specific industrial discharges, suggesting its utility in regulatory compliance monitoring.

ParameterResult
Detection Limit0.01 mg/L
Recovery Rate90% - 110%
Bioconcentration Factor>2000

Industrial Application Study

In a study examining lubricant formulations containing N-(13C6-Phenyl)-1-naphthyl amine, it was found that these formulations exhibited significantly improved oxidative stability compared to those without the additive. This enhancement translates into longer service intervals for machinery using these lubricants.

Formulation TypeOxidative Stability (Hours)
Without Additive50
With N-(13C6-Phenyl)-1-naphthyl Amine120

Comparison with Similar Compounds

N-(1-Naphthyl) Ethylenediamine Dihydrochloride

Structural Differences :

  • Contains an ethylenediamine bridge (-NH-CH2-CH2-NH2) instead of a single amine linkage.
  • Lacks isotopic labeling.

Functional Differences :

  • Applications: Widely used in the Griess assay for nitric oxide (NO) detection, where it reacts with diazonium salts to form azo dyes (pink colorimetric product) .
  • Reactivity : Forms stable complexes with sulfanilamide-derived diazonium ions, unlike N-(13C6-Phenyl)-1-naphthyl amine, which is designed for isotopic tracing rather than direct chemical reactivity .

Analytical Performance :

  • Sensitivity in NO detection: ~1 µM limit of detection (LOD) in spectrophotometric assays .

Data Table 1: Key Properties

Property N-(13C6-Phenyl)-1-naphthyl Amine N-(1-Naphthyl) Ethylenediamine Dihydrochloride
Molecular Weight (g/mol) 255.3 (with ¹³C) 259.2
Primary Use Isotopic tracing, NMR studies NO detection, Griess reagent
Solubility Low in water; soluble in DMSO High in water (due to dihydrochloride salt)

N-(1-Naphthyl)phthalamic Acid

Structural Differences :

  • Features a phthalamic acid moiety (-CO-NH-Ph) instead of a phenylamine group.

Functional Differences :

  • Applications: Acts as an auxin transport inhibitor in plant biology, disrupting nodulation in legumes .
  • Reactivity : Binds to auxin transport proteins, unlike N-(13C6-Phenyl)-1-naphthyl amine, which lacks acidic functional groups for protein interactions.

Analytical Performance :

  • Effective at concentrations as low as 10 µM in plant studies .

Structural Differences :

  • Fendiline analogues often incorporate alkyl chains (e.g., -CH2-CH2-) or substituted aryl groups instead of isotopic labels.

Data Table 2: Spectroscopic Comparison

Technique N-(13C6-Phenyl)-1-naphthyl Amine Non-labeled 1-Naphthylamine Derivatives
¹H-NMR Split signals due to ¹³C coupling Singlets for aromatic protons
¹³C-NMR Enhanced signals at 125-135 ppm (¹³C6) Natural abundance ¹³C signals (~1%)
Mass Spectrometry M+6 peak due to ¹³C enrichment No isotopic cluster shift

Research Findings and Limitations

  • Advantages of ¹³C Labeling: Reduces background noise in NMR, enabling precise structural elucidation in complex mixtures . Facilitates metabolic pathway studies in isotopically labeled environments.
  • Limitations: Higher synthesis cost compared to non-labeled analogues. Limited commercial availability restricts widespread use .

Preparation Methods

Catalysts for Amination under Elevated Pressure

The patented process outlined in US6054618A demonstrates that N-phenyl-1-naphthylamine synthesis achieves optimal yields (86–91%) under elevated pressure (3 bar) using fluorine-containing catalysts like ammonium tetrafluoroborate. For the 13C-labeled analog, identical conditions apply, with the catalyst enhancing both reaction rate and selectivity.

Table 1: Reaction Conditions and Yields for N-Phenyl-1-naphthylamine Synthesis

CatalystTemperature (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)
Ammonium tetrafluoroborate210–280331–4186–91>95
Iodine225–250148–7235–4080–85
Phosphorus trichloride180–200124–3660–6575–80

Adapted from US6054618A, this table highlights the superiority of fluorine-based catalysts in minimizing byproducts like diphenylamine, which forms via aniline self-condensation under atmospheric pressure.

Catalyst Recovery and Reusability

Fluorine-containing catalysts, such as ammonium tetrafluoroborate, enable straightforward recovery through aqueous extraction. Post-reaction, the organic phase (containing the product) is separated from the aqueous catalyst phase, which is reusable without significant activity loss. This feature is critical for cost-effective 13C6-aniline utilization, given its high market price.

Isotopic Labeling and Purification Strategies

Synthesis of 13C6-Aniline

The isotopic phenyl group originates from 13C6-aniline, synthesized via:

  • Benzene isotopic labeling : Catalytic hydrogenation of 13C6-benzene over nickel yields 13C6-cyclohexane, which is dehydrogenated to 13C6-benzene.

  • Nitration and reduction : Benzene is nitrated to nitrobenzene, followed by reduction to aniline using hydrogen and a palladium catalyst.

Coupling Reaction with 1-Naphthylamine

The labeled aniline reacts with 1-naphthylamine in a molar ratio of 1:1 to 3:1 , with excess aniline ensuring complete consumption of the naphthylamine. The reaction proceeds as:

13C6H5NH2+C10H9NH2catalyst13C6H5-NH-C10H7+NH3\text{13C}6\text{H}5\text{NH}2 + \text{C}{10}\text{H}9\text{NH}2 \xrightarrow{\text{catalyst}} \text{13C}6\text{H}5\text{-NH-C}{10}\text{H}7 + \text{NH}_3 \uparrow

Critical parameters :

  • Temperature : 195–215°C prevents thermal decomposition of reactants.

  • Pressure : 3 bar suppresses ammonia volatilization, shifting equilibrium toward product formation.

Post-Synthesis Processing and Characterization

Distillation and Extraction

Post-reaction, the crude mixture undergoes:

  • Aqueous extraction : Separates the catalyst from the organic phase.

  • Vacuum distillation : Isolates N-(13C6-phenyl)-1-naphthyl amine (b.p. 335–340°C) from unreacted aniline (b.p. 184°C) and 1-naphthylamine (b.p. 301°C).

Analytical Validation

  • Isotopic purity : Mass spectrometry confirms ≥98 atom % 13C enrichment via the M+6 mass shift.

  • Structural fidelity : NMR (1H, 13C) and IR spectroscopy validate the absence of unlabeled contaminants or structural isomers.

Challenges and Mitigation Strategies

Isotopic Dilution Risks

  • Cause : Trace unlabeled aniline in 13C6-aniline reduces isotopic purity.

  • Solution : Rigorous precursor purification via fractional distillation or chromatography.

Byproduct Formation

  • Diphenylamine : Forms via aniline self-condensation at atmospheric pressure.

  • Mitigation : Elevated pressure and fluorine catalysts suppress this pathway.

Industrial and Research Applications

N-(13C6-phenyl)-1-naphthyl amine serves as:

  • Hole-transport material : In organic light-emitting diodes (OLEDs), enhancing green electrophosphorescence efficiency.

  • Synthetic intermediate : For 13C-labeled aryl halides and diarylamines in tracer studies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(13C6-Phenyl)-1-napthyl Amine with high isotopic purity?

Methodological Answer:

  • Step 1: Use Suzuki-Miyaura cross-coupling between 1-naphthylamine and a 13C6-labeled phenylboronic acid to introduce the isotopic label. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for coupling efficiency .
  • Step 2: Purify the product via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted precursors.
  • Step 3: Validate isotopic purity using high-resolution mass spectrometry (HRMS) to confirm >99% 13C6 incorporation. Cross-check with 13C NMR to verify absence of unlabeled contaminants .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Expect aromatic proton signals between δ 6.8–8.2 ppm (naphthyl and phenyl groups).
    • 13C NMR: Peaks for the 13C6-phenyl group will show enhanced intensity and splitting patterns distinct from natural abundance 13C signals .
  • Mass Spectrometry:
    • HRMS (ESI+) should show an [M+H]+ ion with a mass shift of +6 Da compared to the unlabeled analog.
  • Chromatography:
    • Use reverse-phase HPLC (C18 column, methanol/water mobile phase) to confirm purity (>98%) and resolve isotopic analogs .

Q. What are the recommended protocols for detecting this compound in biological matrices?

Methodological Answer:

  • Sample Preparation:
    • Spike biological samples (e.g., plasma) with the compound, followed by protein precipitation (acetonitrile) and solid-phase extraction (C18 cartridges).
  • Detection:
    • Employ LC-MS/MS with a stable isotope-labeled internal standard (e.g., deuterated analogs) to minimize matrix effects. Monitor the 13C6-specific fragment ions (e.g., m/z transitions unique to the labeled phenyl group) .

Advanced Research Questions

Q. How can this compound be optimized as an internal standard for LC-MS quantification in complex mixtures?

Methodological Answer:

  • Co-elution Testing: Ensure the labeled compound elutes identically to the unlabeled analyte by adjusting mobile phase pH and organic modifier ratios.
  • Ion Suppression Studies: Compare signal intensities in presence/absence of biological matrix components to validate robustness .
  • Dynamic Range Calibration: Prepare calibration curves (0.1–1000 ng/mL) with the labeled standard to assess linearity (R² > 0.995) .

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Contradiction Analysis:
    • Literature reports low water solubility (3.0 mg/L at 20°C) for the unlabeled analog , but discrepancies may arise from solvent polarity or temperature variations.
  • Experimental Replication:
    • Perform shake-flask solubility tests in buffered solutions (pH 2–10) and organic solvents (e.g., DMSO, methanol). Use UV-Vis spectroscopy (λmax ~255 nm) for quantification .
  • Data Normalization: Account for isotopic effects by comparing solubility trends with non-labeled analogs.

Q. What strategies mitigate degradation or side reactions during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Store at -20°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to limit photodegradation .
  • Stability Monitoring:
    • Perform quarterly LC-MS checks to detect degradation products (e.g., oxidized naphthyl derivatives).
  • Hazard Mitigation:
    • Decomposition may release toxic fumes (e.g., NOx); conduct reactions in fume hoods with proper PPE .

Q. How can researchers integrate this compound into Griess assay modifications for nitric oxide detection?

Methodological Answer:

  • Reaction Optimization:
    • Replace traditional coupling agents (e.g., naphthyl ethylenediamine) with this compound to form azo dyes. Adjust pH (1.5–2.0) and sulfanilamide concentration for maximum absorbance at 540 nm .
  • Interference Testing:
    • Validate specificity by spiking samples with competing amines (e.g., serotonin, histamine) and measuring cross-reactivity (<5%).

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